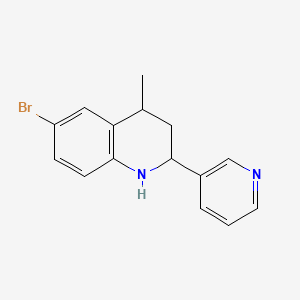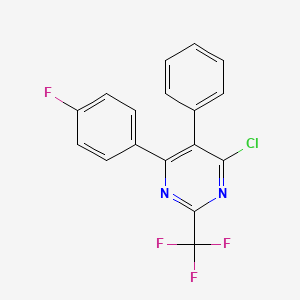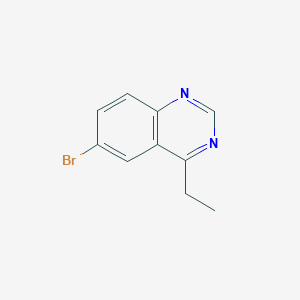
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that features a quinoline core structure substituted with a bromine atom at the 6th position, a methyl group at the 4th position, and a pyridin-3-yl group at the 2nd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-bromoaniline, the compound can be synthesized through a series of reactions involving bromination, methylation, and cyclization steps.
Bromination: 2-Bromoaniline is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid.
Methylation: The brominated intermediate is then methylated using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.
Cyclization: The final cyclization step involves the reaction of the methylated intermediate with pyridine-3-carbaldehyde under acidic or basic conditions to form the desired tetrahydroquinoline structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form quinoline derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into its corresponding dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Functionalized quinoline derivatives with various substituents.
科学研究应用
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of 6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
相似化合物的比较
Similar Compounds
- 6-Bromo-4-methylpyridin-2-amine
- 6-Bromo-4-chloropyridin-2-amine
- 6-Bromo-4-methoxypyridin-2-amine
Uniqueness
6-Bromo-4-methyl-2-(pyridin-3-yl)-1,2,3,4-tetrahydroquinoline is unique due to its specific substitution pattern and the presence of both quinoline and pyridine rings
属性
CAS 编号 |
609354-41-8 |
|---|---|
分子式 |
C15H15BrN2 |
分子量 |
303.20 g/mol |
IUPAC 名称 |
6-bromo-4-methyl-2-pyridin-3-yl-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H15BrN2/c1-10-7-15(11-3-2-6-17-9-11)18-14-5-4-12(16)8-13(10)14/h2-6,8-10,15,18H,7H2,1H3 |
InChI 键 |
IXFFFGYIKBDFNG-UHFFFAOYSA-N |
规范 SMILES |
CC1CC(NC2=C1C=C(C=C2)Br)C3=CN=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)


![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)


